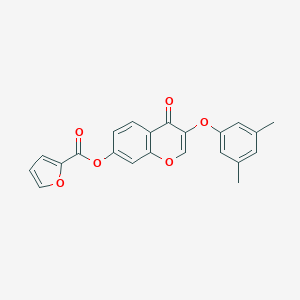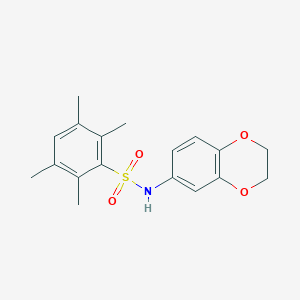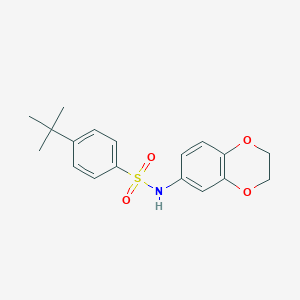![molecular formula C22H21NO4S B380770 ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B380770.png)
ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines phenyl, thiophene, and ester functionalities
準備方法
The synthesis of ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenoxyacetyl intermediate: This involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid.
Amidation: The 3-methylphenoxyacetic acid is then reacted with an amine to form the corresponding amide.
Thiophene ring formation: The amide is then subjected to cyclization with a suitable thiophene precursor under acidic or basic conditions to form the thiophene ring.
Esterification: Finally, the thiophene carboxylic acid is esterified with ethanol to yield this compound
化学反応の分析
ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, introducing various substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
科学的研究の応用
ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe
作用機序
The mechanism of action of ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenyl and thiophene rings contribute to its binding affinity and specificity .
類似化合物との比較
ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate: Similar structure but with a different substitution pattern on the phenyl ring.
Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate: Another isomer with the methyl group on the 4-position of the phenyl ring.
Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate: Contains a fluorine substituent, which can alter its electronic properties and reactivity
特性
分子式 |
C22H21NO4S |
|---|---|
分子量 |
395.5g/mol |
IUPAC名 |
ethyl 2-[[2-(3-methylphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO4S/c1-3-26-22(25)18-13-19(16-9-5-4-6-10-16)28-21(18)23-20(24)14-27-17-11-7-8-15(2)12-17/h4-13H,3,14H2,1-2H3,(H,23,24) |
InChIキー |
CTRUZDOXPJXKGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)C |
正規SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B380688.png)
![10-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380689.png)
![N-(1-adamantyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B380690.png)
![Ethyl 4-(2-chlorophenyl)-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B380693.png)
![Methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B380695.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,1-dioxidotetrahydro-3-thienyl}acetamide](/img/structure/B380696.png)
![N-(4-ACETAMIDOPHENYL)-2-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YLSULFANYL)ACETAMIDE](/img/structure/B380697.png)

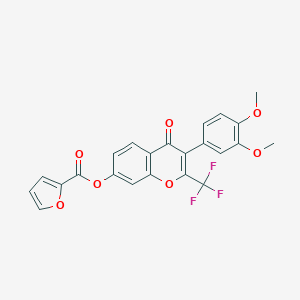
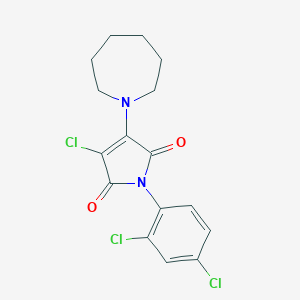
![Ethyl 4-[(2-methoxyethyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B380704.png)
